![molecular formula C10H18F2N2O2 B13481658 Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H18F2N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted pyrrolidine derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or heteroaryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
科学研究应用
Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy. The pyrrolidine ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Tert-butyl N-[3-(difluoromethyl)pyrrolidin-3-yl]methylcarbamate: A similar compound with a methyl group instead of a tert-butyl group, which may exhibit different chemical and biological properties.
Tert-butyl (4-bromobutyl)carbamate: Another related compound with a bromobutyl group, used in different chemical reactions and applications.
Tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate: A compound with a pyridine ring, which may have distinct reactivity and applications.
Uniqueness
Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of a difluoromethyl group and a pyrrolidine ring, which imparts distinct chemical properties and potential biological activities. The presence of the tert-butyl carbamate group can also influence its reactivity and stability, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H18F2N2O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3,(H,14,15) |
InChI 键 |
SPVLYYWTWMUWDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


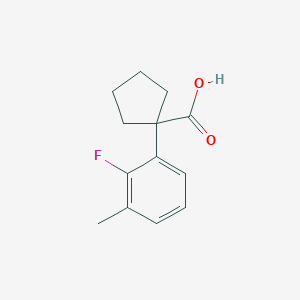
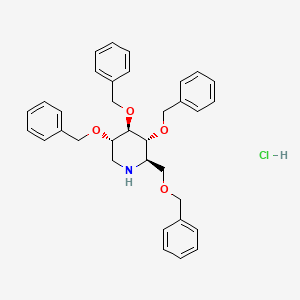
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
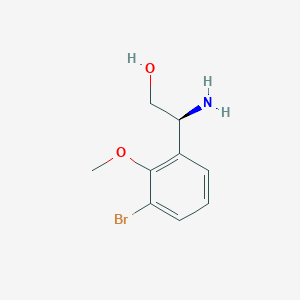
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
amine](/img/structure/B13481612.png)
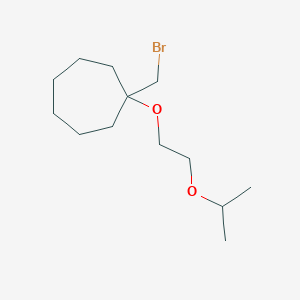
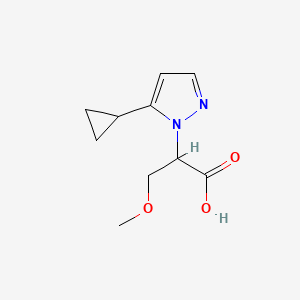
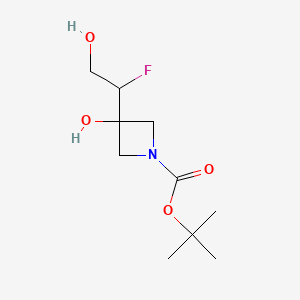
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
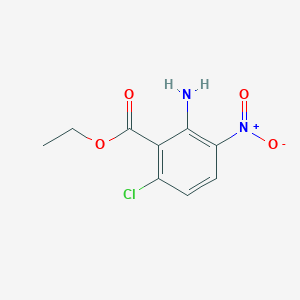
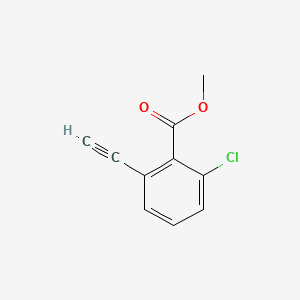
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
